ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride

Lipophilicity Solubility Bioavailability

Researchers requiring consistent aqueous solubility in buffer-based screening campaigns often face reproducibility issues with more lipophilic phenylalkoxy aniline analogs. Ethyl-[4-(5-phenylpentoxy)phenyl]azanium chloride (CAS 102320-71-8) directly addresses this with a LogP of 0.697, a ΔLogP of ~4.5 versus the methanesulfonate salt. This hydrochloride salt eliminates uncontrolled variables in salt selection studies and SAR explorations of alkoxy chain length. Key supply advantages: ≥98% purity, solid at room temperature, stable shipping at ambient temperature, and defined vapor pressure (3.28E-08 mmHg at 25°C) for quality control.

Molecular Formula C19H26ClNO
Molecular Weight 319.9 g/mol
CAS No. 102320-71-8
Cat. No. B1665495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride
CAS102320-71-8
SynonymsAniline, N-ethyl-p-(5-phenylpentyloxy)-, hydrochloride
Molecular FormulaC19H26ClNO
Molecular Weight319.9 g/mol
Structural Identifiers
SMILESCCNC1=CC=C(C=C1)OCCCCCC2=CC=CC=C2.Cl
InChIInChI=1S/C19H25NO.ClH/c1-2-20-18-12-14-19(15-13-18)21-16-8-4-7-11-17-9-5-3-6-10-17;/h3,5-6,9-10,12-15,20H,2,4,7-8,11,16H2,1H3;1H
InChIKeyNVSOKPVDLGFACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride Procurement Guide


Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride (CAS 102320-71-8), also known as Aniline, N-ethyl-p-(5-phenylpentyloxy)-, hydrochloride, is a bioactive chemical compound with the molecular formula C19H26ClNO and a molecular weight of 319.87 g/mol . This compound, a hydrochloride salt of an N-ethyl substituted aniline bearing a 5-phenylpentoxy ether moiety, is categorized as a novel and potent bioactive compound intended for research use only . It is a solid at room temperature and is supplied by specialized vendors for pharmaceutical R&D and chemical synthesis applications .

Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride Substitution Risks


Despite belonging to the same class of phenylalkoxy aniline derivatives, compounds like Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride (CAS 102320-71-8) exhibit unique physicochemical profiles that preclude simple substitution with close analogs. Variations in N-alkyl substitution, counterion selection (e.g., hydrochloride vs. methanesulfonate), and alkoxy chain length (e.g., pentoxy vs. butoxy) result in quantifiable differences in lipophilicity (LogP) and vapor pressure, which directly impact solubility, stability, and handling in experimental workflows [1]. As detailed in the quantitative evidence below, substituting this specific hydrochloride salt with a methanesulfonate salt or a shorter-chain analog without verifying these parameters could introduce uncontrolled variables, potentially compromising experimental reproducibility and data integrity.

Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride Quantitative Differentiation


Counterion Impact on LogP

The choice of counterion significantly impacts the lipophilicity of the phenylpentoxy aniline core. The target compound, Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride (hydrochloride salt), exhibits a computed LogP of 0.697 . In contrast, the methanesulfonate salt analog, Aniline, p-(5-phenylpentyloxy)-, methanesulfonate, has a substantially higher computed LogP of 5.226 . This ~4.5 unit difference indicates the hydrochloride salt is markedly more hydrophilic, which will influence its aqueous solubility and potential biological distribution.

Lipophilicity Solubility Bioavailability Salt Selection

Chain Length Impact on LogP

Altering the alkoxy chain length from five carbons (pentoxy) to four carbons (butoxy) has a pronounced effect on lipophilicity. The target compound, Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride, has a LogP of 0.697 . A structurally related analog lacking the N-ethyl group, 4-(4-phenylbutoxy)aniline, has a computed XLogP3 of 3.9 [1]. This difference highlights how the specific 5-carbon phenylpentoxy chain, in combination with N-ethyl substitution and salt formation, results in a unique, more hydrophilic profile compared to even a closely related butoxy analog.

Lipophilicity Structure-Activity Relationship Chain Length Optimization

Counterion Vapor Pressure Comparison

Vapor pressure is a key indicator of a compound's volatility, influencing handling procedures and potential for sample loss. The target hydrochloride salt has a reported vapor pressure of 3.28E-08 mmHg at 25°C . The methanesulfonate salt analog, Aniline, p-(5-phenylpentyloxy)-, methanesulfonate, exhibits a higher vapor pressure of 1.2E-07 mmHg at 25°C .

Vapor Pressure Handling Safety Stability Physicochemical Properties

Molecular Weight and Rotatable Bond Differences

Fundamental molecular descriptors, such as molecular weight and rotatable bond count, differ between salt forms. Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride has a molecular weight of 319.87 g/mol and 9 rotatable bonds . The methanesulfonate salt analog has a higher molecular weight of 351.46 g/mol and only 7 rotatable bonds .

Molecular Weight Rotatable Bonds Conformational Flexibility Physicochemical Properties

Boiling Point and Purity Benchmarks

Vendor-supplied specifications provide a direct benchmark for procurement. The target compound, Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride, is offered with a guaranteed purity of ≥98% and a reported boiling point of 447.7ºC at 760 mmHg . The methanesulfonate analog is also offered at ≥98% purity, but its boiling point is not specified .

Boiling Point Purity Quality Control Procurement Specifications

Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride Application Scenarios


Hydrophilic Scaffold for Solubility-Sensitive Assays

Given its low LogP of 0.697 , Ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride is the preferred choice over more lipophilic analogs (e.g., methanesulfonate salt with LogP 5.226) for in vitro assays requiring aqueous solubility. Its hydrophilic nature, confirmed by a ΔLogP of ~4.5 versus the methanesulfonate salt , makes it suitable for buffer-based screening campaigns or as a starting point for designing compounds intended for central nervous system penetration where lower lipophilicity is often advantageous.

Salt Selection and Formulation Development

This hydrochloride salt serves as a critical comparator in salt selection studies aimed at optimizing physicochemical properties. Its distinct LogP (0.697) and vapor pressure (3.28E-08 mmHg at 25°C) , when compared directly to the methanesulfonate salt's LogP (5.226) and vapor pressure (1.2E-07 mmHg at 25°C) , provide a clear quantitative basis for evaluating the impact of counterion on solubility, stability, and handling. Researchers can use this data to justify the choice of salt form for a given experimental or formulation need.

SAR on Alkoxy Chain Length

As a representative of the 5-carbon phenylpentoxy series, this compound is a valuable tool in SAR studies exploring the effect of alkoxy chain length on biological activity. Its LogP of 0.697 contrasts sharply with the 3.9 LogP of a 4-carbon phenylbutoxy analog , demonstrating a quantifiable shift in lipophilicity. This allows researchers to correlate specific chain length modifications with changes in target affinity, cellular permeability, or pharmacokinetic properties.

Chemical Synthesis and Reagent Use

The compound's defined physical state (solid at room temperature) and high purity (≥98%) make it a reliable building block for organic synthesis. Its well-characterized boiling point (447.7ºC at 760 mmHg) provides a useful quality control metric for identity verification upon receipt, supporting its use as a consistent reagent in multi-step synthetic routes or as a precursor for generating diverse chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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